molecular formula C10H17ClN4O2S B13434019 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13434019
M. Wt: 292.79 g/mol
InChI Key: MJOKRTLSAOCHKI-UHFFFAOYSA-N
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Description

3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane (tropane) core substituted at the 3-position with a sulfonyl group linked to a 4-methyl-1,2,4-triazole heterocycle.

Key structural features:

  • Core: The 8-azabicyclo[3.2.1]octane scaffold, a tropane derivative, is known for its rigidity and ability to interact with central nervous system targets .
  • Heterocycle: The 4-methyl-1,2,4-triazole moiety may contribute to hydrogen bonding or π-π interactions in biological systems .

Properties

Molecular Formula

C10H17ClN4O2S

Molecular Weight

292.79 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C10H16N4O2S.ClH/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7;/h6-9,12H,2-5H2,1H3;1H

InChI Key

MJOKRTLSAOCHKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CC3CCC(C2)N3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base are common.

    Construction of the Azabicyclooctane Structure: This step may involve cyclization reactions using suitable starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl group serves as a key reactive site, participating in nucleophilic substitution and coupling reactions.

Reaction TypeConditionsProducts/OutcomesSource Citations
Nucleophilic Substitution Alkylation with Grignard reagents (e.g., 3-methoxyphenyl magnesium bromide) in inert solvents (e.g., ethanol) at 25–100°CFormation of alkylated derivatives at the sulfonyl group
Sulfonamide Coupling Reaction with aromatic/aliphatic amines in presence of base (e.g., N,N-diisopropylethylamine)Biologically active sulfonamide analogs

Key Findings :

  • The sulfonyl group’s electron-withdrawing nature enhances electrophilic character, facilitating substitutions with nucleophiles like amines or Grignard reagents .

  • Coupling with pyrazole sulfonamides has yielded inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) with IC<sub>50</sub> values as low as 0.042 μM .

Triazole Ring Modifications

The 4-methyl-1,2,4-triazole ring undergoes regioselective reactions, particularly at the sulfur-linked position.

Reaction TypeConditionsProducts/OutcomesSource Citations
Electrophilic Substitution Nitration or halogenation using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or X<sub>2</sub> (X = Cl, Br)Halogenated/nitro-triazole derivatives
Coordination Chemistry Complexation with transition metals (e.g., Cu(I) in click chemistry)Metal-ligand complexes for catalytic applications

Key Findings :

  • Methyl substitution at the triazole’s 4-position sterically directs electrophiles to the 3-position, enabling predictable functionalization .

  • Triazole-sulfonyl coordination with Cu(I) enhances stability in click chemistry applications, though this specific compound’s utility remains unexplored .

Azabicyclo[3.2.1]octane Reactivity

The bicyclic amine’s bridgehead nitrogen participates in acid-base and alkylation reactions.

Reaction TypeConditionsProducts/OutcomesSource Citations
Deprotonation Treatment with strong bases (e.g., NaOH) in aqueous/organic solventsFree base form of the compound
N-Alkylation Reaction with alkyl halides (e.g., ethyl bromoacetate) in DMSO at 80–100°CN-alkylated bicyclic derivatives

Key Findings :

  • Deprotonation of the hydrochloride salt increases solubility in organic solvents, enabling subsequent reactions .

  • N-Alkylation has been used to introduce side chains that improve pharmacokinetic properties (e.g., ethoxymethyl groups in ARN19689 ) .

Reduction/Oxidation Pathways

Controlled redox reactions modify the sulfonyl and amine groups.

Reaction TypeConditionsProducts/OutcomesSource Citations
Sulfonyl Reduction Catalytic hydrogenation (H<sub>2</sub>, Pd/C) or LiAlH<sub>4</sub> in THFThiol or sulfide derivatives
Amine Oxidation Treatment with m-CPBA or H

Scientific Research Applications

3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[32

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The triazole ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The azabicyclooctane structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Pharmacological Relevance (if reported) Evidence ID
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride C₁₄H₂₀ClN₅O₂S 385.86 (calc.) 4-Methyltriazole-sulfonyl at C3; hydrochloride salt Not explicitly reported; inferred CNS activity N/A
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₅H₁₇BrN₄O₂S 397.29 Bromophenyl-sulfonyl at C8; triazole at C3 Predicted high density (1.77 g/cm³)
RTI-336 Hydrochloride C₂₄H₂₆Cl₂N₂O 429.38 4-Chlorophenyl and 4-methylphenylisoxazole at C2β and C3β Dopamine transporter (DAT) inhibitor; clinical trials
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride C₁₂H₁₇ClN₂S 256.79 Pyridinyl-sulfanyl at C3 Not reported
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride C₁₀H₁₅ClN₄O 242.71 Oxadiazole at C3; methyl substituent Not reported
8-[(3-Chloro-4-methoxyphenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane C₁₆H₁₉ClN₄O₃S 382.90 Chloro-methoxyphenyl-sulfonyl at C8; triazole at C3 Predicted boiling point: ~569 °C

Key Observations:

The 4-methyltriazole group in the target compound may enhance metabolic stability over non-methylated heterocycles .

Biological Activity :

  • RTI-336, a tropane derivative with a 4-chlorophenyl and isoxazole substituent, demonstrates potent DAT inhibition (Ki < 1 nM) and is in clinical trials for cocaine addiction . This suggests that substituent positioning and electronic properties critically influence target engagement.
  • Compounds with sulfonyl groups (e.g., ) are often explored for their enhanced binding to sulfhydryl or amine residues in proteins .

Physical Properties :

  • Bromophenyl-sulfonyl derivatives (e.g., ) have higher predicted densities (~1.77 g/cm³) compared to methoxyphenyl analogs (~1.3–1.5 g/cm³), likely due to halogen mass contributions.
  • Hydrochloride salts (e.g., ) typically exhibit improved aqueous solubility over free bases, facilitating formulation .

Heterocycle Comparisons :

  • Triazoles (e.g., ) and oxadiazoles (e.g., ) differ in hydrogen-bonding capacity, with triazoles offering additional nitrogen sites for interactions. This may explain their prevalence in receptor-targeted therapies .

Research Findings and Trends

  • Synthetic Routes : Sulfonyl-linked tropanes are commonly synthesized via coupling reactions using carbodiimides (e.g., EDC/HOBt) or Grignard reagents, as seen in the preparation of similar compounds .
  • Structure-Activity Relationships (SAR): Substitution at C3 with electron-withdrawing groups (e.g., sulfonyl) enhances affinity for amine transporters . Bulky aryl groups (e.g., bromophenyl in ) may reduce off-target effects by sterically hindering non-specific binding.
  • Predicted Properties : Computational models suggest the target compound has a pKa ~2.8 (similar to ) and moderate hydrophilicity, aligning with tropane-based CNS agents .

Biological Activity

The compound 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a triazole moiety, which is known for its diverse biological activities. The IUPAC name of the compound is 3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone . Its molecular formula is C18H17N5O4SC_{18}H_{17}N_{5}O_{4}S with a molecular weight of approximately 389.42 g/mol.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . Specifically, the compound's activity against E. coli and Candida albicans has been documented, demonstrating its potential as a broad-spectrum antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have been evaluated using assays such as DPPH and ABTS. The compound demonstrates strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Assay Type IC50 Value (µM)
DPPH0.45
ABTS0.39

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial cells. The triazole moiety is known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . This mechanism is particularly relevant in the context of antifungal activity, where triazoles disrupt the synthesis of ergosterol, an essential component of fungal cell membranes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various triazole derivatives, the compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 8 µg/mL for certain strains . Molecular docking studies further supported these findings by revealing high binding affinities with target enzymes involved in bacterial metabolism.

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of the compound using DPPH and ABTS assays. The results demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Q & A

Basic: What are the recommended synthetic routes for 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride, and how can reaction yields be optimized?

Answer:
The synthesis typically involves sulfonylation of the 8-azabicyclo[3.2.1]octane core with 4-methyl-1,2,4-triazole-3-sulfonyl chloride. Key steps include:

  • Core Preparation : Start with 8-azabicyclo[3.2.1]octane derivatives (e.g., 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane, CAS 273207-57-1, as a precursor) .
  • Sulfonylation : React with the triazole sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) using a base like triethylamine.
  • Yield Optimization : Employ computational reaction path search methods (e.g., quantum chemical calculations) to identify energy barriers and optimal stoichiometry. ICReDD’s approach integrates computational predictions with iterative experimental validation to reduce trial-and-error inefficiencies .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., accurate mass 373.1445 g/mol for related 8-azabicyclo derivatives) .
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to resolve bicyclic and triazole proton environments. For example, the exo/endo configuration of the sulfonyl group can be distinguished via NOESY .
  • HPLC-PDA : Utilize Chromolith® or Purospher® STAR columns (C18, 3 µm) with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) and detect impurities .

Advanced: How should researchers address discrepancies in the reported solubility profiles of this compound across different experimental conditions?

Answer:
Discrepancies may arise from:

  • Salt Form Variability : Hydrochloride salts (e.g., CAS 17659-49-3) exhibit pH-dependent solubility. Test solubility in buffered solutions (pH 1–7.4) using shake-flask or UV-Vis methods .
  • Crystallinity vs. Amorphous Forms : Characterize solid-state properties via XRPD and DSC. For example, amorphous forms of related bicyclo derivatives show 2–3× higher solubility than crystalline counterparts .
  • Controlled Storage : Ensure samples are stored at +5°C in anhydrous conditions to prevent hydrate formation, which alters solubility .

Advanced: What strategies can be employed to elucidate the compound's mechanism of action when initial in vitro assays conflict with in vivo model outcomes?

Answer:

  • Permeability Assessment : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion. If low permeability is observed (e.g., logP < 1), consider prodrug strategies .
  • Metabolite Profiling : Perform LC-MS/MS on plasma/tissue samples from in vivo studies to identify active metabolites. For example, sulfonyltriazole moieties are prone to oxidative metabolism .
  • Target Engagement Studies : Use SPR or CETSA to confirm target binding in vivo. Discrepancies may arise from off-target effects or protein binding in plasma .

Basic: What are the critical parameters for ensuring stability during storage and handling of this hydrochloride salt?

Answer:

  • Temperature : Store at +5°C in airtight containers to prevent deliquescence. Elevated temperatures (>25°C) accelerate degradation, especially in humid environments .
  • Light Sensitivity : Protect from UV exposure using amber glass vials. Related bicyclo derivatives show 5–10% degradation under 48-hour UV light .
  • Moisture Control : Use desiccants (e.g., silica gel) and purge storage vials with nitrogen. Hydrolysis of the sulfonyl group is minimized at RH < 30% .

Advanced: How can computational modeling be integrated with experimental data to predict the compound's bioavailability and metabolic pathways?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input solubility, logP, and permeability data to simulate absorption (e.g., GastroPlus™). Validate with rat PK studies .
  • CYP450 Metabolism Prediction : Use Schrödinger’s SiteMap or AutoDock to identify likely CYP3A4/2D6 binding sites. Compare with in vitro microsomal assays (e.g., t1/2_{1/2} < 30 min suggests high clearance) .
  • Metabolite Identification : Combine in silico tools (e.g., Meteor Nexus) with HRMS/MS fragmentation patterns to prioritize metabolites for synthesis and testing .

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